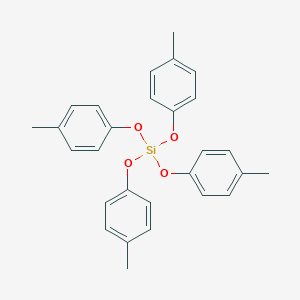

Tetrakis(4-methylphenyl) orthosilicate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16714-41-3 |

|---|---|

Molecular Formula |

C28H28O4Si |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

tetrakis(4-methylphenyl) silicate |

InChI |

InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |

InChI Key |

QVRHUEBADCVHJB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |

Canonical SMILES |

CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |

Other CAS No. |

16714-41-3 |

Origin of Product |

United States |

Overview of Tetrakis 4 Methylphenyl Orthosilicate in Advanced Chemical Science

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. wikipedia.org However, it also encompasses compounds like Tetrakis(4-methylphenyl) orthosilicate (B98303) where the organic moieties are linked to silicon via oxygen atoms (Si-O-C bonds). This compound is specifically classified as a tetraaryloxysilane, a subclass of orthosilicic acid esters. The general structure of these esters is Si(OR)4. chemicalbook.com

The central silicon atom in Tetrakis(4-methylphenyl) orthosilicate adopts a tetrahedral geometry, bonded to four oxygen atoms. Each oxygen, in turn, is connected to a 4-methylphenyl (p-tolyl) group. This structure is analogous to simpler and more widely studied tetraalkoxysilanes such as Tetramethyl orthosilicate (TMOS) and Tetraethyl orthosilicate (TEOS). wikipedia.orgchemicalbook.com While TMOS and TEOS are fundamental precursors in sol-gel chemistry for producing silica (B1680970), the properties and reactivity of this compound are modulated by its bulky, aromatic ligands. wikipedia.orgchemicalbook.com

The synthesis of such orthosilicates typically involves the alcoholysis of silicon tetrachloride (SiCl4) with the corresponding alcohol or phenol (B47542). chemicalbook.com For this compound, a plausible synthetic route would be the reaction of silicon tetrachloride with p-cresol. The Si-O-C linkage in aryloxysilanes can exhibit different hydrolytic stability compared to the equivalent bond in alkoxysilanes due to the electronic effects of the aromatic ring and increased steric hindrance around the central silicon atom. nih.govgelest.com

Significance in Contemporary Materials and Synthetic Research

While specific, large-scale applications of this compound are not widely documented, its structure suggests significant potential in advanced materials science and synthetic chemistry, drawing parallels from the functionalities of related organosilicon compounds.

Precursor for Hybrid Materials: Organofunctional silanes are crucial for creating hybrid organic-inorganic materials. wacker.com this compound can serve as a precursor in sol-gel processes to generate silica (SiO2) matrices. Upon hydrolysis, it would release p-cresol, and the reaction kinetics and resulting silica morphology would be influenced by the bulky organic leaving group. This allows for the potential tailoring of pore sizes and surface properties of the final material.

Building Block in Supramolecular Chemistry: The well-defined tetrahedral geometry of the molecule makes it a candidate as a rigid building block for the synthesis of complex three-dimensional structures, such as porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials are highly valued for applications in gas storage, separation, and catalysis.

Surface Modification and Coupling Agents: Silanes are widely used as coupling agents to enhance adhesion between inorganic substrates (like glass or metals) and organic polymers in composites, coatings, and adhesives. wacker.cominnospk.comkccsilicone.com The 4-methylphenyl groups in this compound could impart specific functionalities, such as increased hydrophobicity or altered refractive index, to surfaces. By incorporating this molecule, it is possible to introduce aromatic functionalities onto a material's surface, potentially improving compatibility with aromatic polymer matrices. The hydrolytic stability of the bond between the silane (B1218182) and the substrate is a critical factor for the durability of such modifications, especially in humid environments. nih.govresearchgate.net

The table below compares this compound with its simpler alkyl counterparts, TMOS and TEOS, highlighting the influence of the organic substituent on their physical properties.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | Si(OC7H7)4 | 456.61 ncats.io | 528 chemsrc.com |

| Tetramethyl orthosilicate (TMOS) | Si(OCH3)4 | 152.22 sigmaaldrich.com | 121-122 wikipedia.org |

| Tetraethyl orthosilicate (TEOS) | Si(OC2H5)4 | 208.33 | 168 |

Synthetic Methodologies for Aryl Orthosilicates and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to aryl orthosilicates by constructing the core structure in a limited number of steps.

A fundamental approach to synthesizing orthosilicates is the reaction of silicon tetrachloride (SiCl₄) with alcohols or phenols. wikipedia.org This reaction, known as alcoholysis or phenolysis, involves the nucleophilic substitution of the chloride atoms on the silicon center with alkoxy or aryloxy groups. For the synthesis of Tetrakis(4-methylphenyl) orthosilicate (B98303), this would involve the reaction of silicon tetrachloride with 4-methylphenol. The general reaction is as follows:

SiCl₄ + 4 ArOH → Si(OAr)₄ + 4 HCl

Where Ar represents an aryl group. In the case of Tetrakis(4-methylphenyl) orthosilicate, the aryl group is 4-methylphenyl (p-tolyl).

This method is analogous to the industrial production of tetraalkyl orthosilicates, where silicon tetrachloride is treated with the corresponding alcohol. wikipedia.org The reaction of phenol (B47542) with silicon-copper at elevated temperatures (300-350°C) has been shown to produce tetraphenoxysilane (B73000) in high yields (up to 79%). rsc.org This suggests that a similar direct reaction with 4-methylphenol could be a viable synthetic route. The reaction is typically driven to completion by the removal of the hydrogen chloride (HCl) byproduct. wikipedia.org

Table 1: Examples of Orthosilicate Synthesis via Alcoholysis/Phenolysis

| Silicon Precursor | Reactant | Product | Yield | Reference |

| Silicon Tetrachloride | Ethanol | Tetraethyl Orthosilicate | High | wikipedia.org |

| Silicon Tetrachloride | Methanol | Tetramethyl Orthosilicate | High | rsc.org |

| Silicon-Copper | Phenol | Tetraphenoxysilane | up to 79% | rsc.org |

| Silicon Tetrachloride | 4-Methylphenol | This compound | (Not specified) | Analogous Reaction |

Reaction of Organometallic Reagents with Silicon Precursors

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles used to form new carbon-silicon bonds. wikipedia.orggelest.com While these are primarily used to create alkyl or aryl silanes, the principles can be extended to the synthesis of related silicate (B1173343) structures. The reaction of a Grignard reagent with silicon tetrachloride can lead to the substitution of one or more chloride ions. gelest.com

For instance, the reaction of an aryl Grignard reagent, such as 4-methylphenylmagnesium bromide, with a silicon precursor could potentially be controlled to favor the formation of an aryloxysilane, although the direct formation of a tetraaryl orthosilicate via this route is less common for Si-O bond formation. A more relevant application of organometallic reagents in this context is the synthesis of aryltrialkoxysilanes from tetraalkyl orthosilicates. wikipedia.org In this approach, an aryl Grignard or aryllithium reagent reacts with a tetraalkyl orthosilicate, such as tetraethyl orthosilicate (TEOS), to replace one of the alkoxy groups with an aryl group. wikipedia.org

Optimal conditions for the synthesis of aryltrialkoxysilanes from aryl Grignard reagents involve the addition of the arylmagnesium reagent to three equivalents of tetraethyl- or tetramethyl orthosilicate at -30°C in tetrahydrofuran (B95107) (THF). wikipedia.org For aryllithium species, the reaction is typically carried out using 1.5 equivalents of the orthosilicate at -78°C in ether. wikipedia.org

Table 2: Synthesis of Aryltrialkoxysilanes using Organometallic Reagents

| Organometallic Reagent | Silicon Precursor | Product Type | Key Conditions | Reference |

| Aryl Grignard Reagent | Tetraalkyl Orthosilicate | Aryltrialkoxysilane | 3 equiv. of orthosilicate, -30°C in THF | wikipedia.org |

| Aryllithium Reagent | Tetraalkyl Orthosilicate | Aryltrialkoxysilane | 1.5 equiv. of orthosilicate, -78°C in ether | wikipedia.org |

Precursor Chemistry and Derivatization Strategies

The synthesis of complex aryl orthosilicates can also be approached through the modification of simpler, pre-existing silicate structures. Tetraalkoxysilanes, such as tetraethyl orthosilicate (TEOS), are common precursors in sol-gel processes and can be functionalized. instras.com While direct transesterification of TEOS with phenols to produce tetraaryl orthosilicates is a potential route, it is often challenging to drive to completion.

A more common strategy involves the use of organotrialkoxysilanes as precursors. These compounds, which have one organic group directly bonded to the silicon atom, can be synthesized as described in section 2.1.2. These precursors can then be used in further reactions to build more complex silicate architectures. For example, they are key components in the formation of organically modified silicates (ORMOSILs). instras.com

Advanced Synthetic Techniques for Related Silicate Architectures

For the creation of more complex and functionalized silicate materials, advanced synthetic techniques are employed. These methods offer greater control over the final structure and properties of the material.

The sol-gel process is a versatile method for producing silica-based materials from molecular precursors, typically tetraalkoxysilanes or organotrialkoxysilanes. researchgate.netmdpi.com The process involves two main reactions: hydrolysis and condensation. First, the alkoxy groups of the precursor are hydrolyzed in the presence of water to form silanol (B1196071) groups (Si-OH). These silanol groups then undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of a network structure. instras.com

The use of organically modified precursors, such as aryltrimethoxysilanes, in the sol-gel process allows for the incorporation of organic functionalities into the inorganic silica (B1680970) network. instras.com This results in the formation of organic-inorganic hybrid materials. The properties of the final material can be tuned by controlling various reaction parameters, including the pH, temperature, solvent, and the water-to-silane molar ratio. mdpi.com This method is particularly useful for creating materials with specific porosities and surface properties. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of various organic and inorganic materials. researchgate.netnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, which can lead to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov

In the context of silicate chemistry, microwave-assisted methods have been used for the synthesis of mesoporous silica materials and other functionalized silicates. nih.gov For example, the hydrothermal synthesis of silica materials can be accelerated by using microwave irradiation. nih.gov This approach offers a green chemistry alternative, often reducing energy consumption and allowing for faster process optimization. researchgate.net The application of microwave-assisted synthesis to the preparation of aryl orthosilicates could potentially offer a more efficient route to these compounds. researchgate.netyoutube.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental Hydrolysis and Condensation Pathways of Aryl Orthosilicates

The core of aryl orthosilicate (B98303) chemistry involves two competing reactions: hydrolysis and condensation. unm.eduwiley-vch.de Hydrolysis is the cleavage of the silicon-aryloxy bond by water to form a silanol (B1196071) group (Si-OH) and a phenol (B47542). nih.gov Subsequently, two silanol groups or a silanol and an aryloxy group can react in a condensation step to form a siloxane bridge (Si-O-Si), releasing water or a phenol, respectively. unm.edunih.gov

These transformations are catalyzed by either acid or base. rsc.org

Acid-catalyzed mechanism : Under acidic conditions, an aryloxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center, leading to hydrolysis. This process generally results in the rapid formation of silanols, followed by a slower condensation rate. rsc.orgunm.edu This pathway tends to produce more linear or randomly branched polymer-like structures. wiley-vch.denih.gov

Base-catalyzed mechanism : In basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, which can expand its coordination sphere. This facilitates the departure of the aryloxy group. rsc.orgunm.edu Base catalysis typically results in a slower hydrolysis rate but a much faster condensation rate, particularly among the more highly condensed silicate (B1173343) species. wiley-vch.de This leads to the formation of more compact, highly branched clusters and often results in colloidal particles. nih.govnih.gov

The bulky and electron-withdrawing nature of the 4-methylphenyl group, compared to a simple alkyl group, influences these reaction rates. The steric hindrance can slow down the approach of nucleophiles, while electronic effects can alter the stability of intermediates. unm.edu

The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation, thereby controlling the structure and morphology of the final product. researchgate.netacs.org The rates of both reactions are at a minimum around a neutral pH of 7. unm.edu

Under acidic conditions (pH < 7) , the hydrolysis reaction is generally faster than the condensation reaction. researchgate.net This allows for the formation of a significant population of silanol monomers before extensive polymerization occurs. The subsequent condensation reactions tend to occur at the central silicon atoms of growing oligomers, leading to the formation of less-branched, chain-like polymers. wiley-vch.de

Conversely, under basic conditions (pH > 7) , the condensation rate is significantly accelerated and can be faster than the hydrolysis rate. researchgate.net This environment promotes deprotonation of silanols to form more reactive silanolate anions (Si-O⁻). These anions preferentially react with less-condensed, more sterically accessible species, leading to highly branched, dense clusters that eventually form discrete colloidal particles. unm.edunih.gov

| Condition | Relative Hydrolysis Rate | Relative Condensation Rate | Primary Product Morphology | Governing Mechanism |

|---|---|---|---|---|

| Acidic (pH < 7) | Fast | Slow | Linear or randomly branched polymers | Reaction at central silicon atoms is favored. wiley-vch.de |

| Neutral (pH ≈ 7) | Slowest | Slowest | Very slow gelation | Minimal catalytic activity. unm.edu |

| Basic (pH > 7) | Slow to Moderate | Fast | Dense, highly branched clusters; colloidal particles | Reaction at terminal silicon atoms is favored. wiley-vch.de |

The choice of solvent is crucial for controlling the sol-gel process. Since aryl orthosilicates are typically immiscible with water, a co-solvent such as an alcohol is often required to create a homogeneous reaction medium. researchgate.net The solvent's properties, including its polarity and hydrogen-bonding capacity, can affect the reaction kinetics and the stability of intermediates. semanticscholar.orgnih.gov Alcohols can also participate in the reaction through transesterification, exchanging alkoxy groups with the aryloxy groups on the silicon precursor. researchgate.net

More recently, ionic liquids (ILs) have been employed as reaction media for sol-gel processes. mdpi.com ILs are organic salts with low melting points that offer unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics. mdpi.comresearchgate.net In the context of orthosilicate chemistry, ILs can function as:

Solvents : Creating a suitable environment for the reaction to proceed. mdpi.com

Templates : The structure of the IL can direct the aggregation of the silicate species, influencing the porosity and morphology of the final material. researchgate.net

Stabilizers : Preventing uncontrolled precipitation and allowing for the formation of stable gels, often referred to as "ionogels". academie-sciences.fr

The use of ILs can lead to crack-free monoliths with high surface areas and controlled pore sizes, demonstrating their potential for precise control over the material's final structure. academie-sciences.fr

Orthosilicate-Mediated Organic Reactions

Beyond sol-gel science, orthosilicates serve as reagents in specific organic transformations, most notably in esterification reactions where they act as dehydrating agents and alkyl/aryl donors.

Research into the esterification of phosphoric acids using tetraalkyl orthosilicates has uncovered a novel mechanism involving multimolecular aggregation. researchgate.net This mechanism is proposed to facilitate the transfer of an alkyl group from the orthosilicate to the acid. It is theorized that the orthosilicate promotes the formation of an aggregate of molecules, which enables alkyl transfer through a series of multiple proton shuttling events within the cluster. researchgate.net While this has been detailed for tetraalkyl orthosilicates, a similar pathway can be inferred for aryl orthosilicates in analogous reactions.

A significant application of orthosilicates is the selective esterification of monosubstituted phosphinic acids. capes.gov.brnih.gov These reactions proceed in excellent yields and demonstrate remarkable selectivity. Orthosilicates react specifically with phosphinylidene-containing acids (those with a P(O)H group), while other related compounds like disubstituted phosphinic acids and phosphonic acids remain unreacted. researchgate.netnih.gov This high degree of selectivity provides a convenient and powerful alternative to other esterification methods. capes.gov.br

| Orthosilicate Reagent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Tetraethyl orthosilicate | 1 | 96 | nih.gov |

| Tetramethyl orthosilicate | 0.5 | 98 | nih.gov |

| Tetraisopropyl orthosilicate | 18 | 85 | nih.gov |

Kinetic and Thermodynamic Aspects of Aryl Orthosilicate Transformations

The transformation of aryl orthosilicates is a thermodynamically favorable process, driven by the formation of strong, stable Si-O-Si siloxane bonds, which replace the weaker Si-OAr bonds.

Reactant Concentration : The concentration of the orthosilicate, water, and catalyst directly impacts the reaction rates. pku.edu.cn

Temperature : Higher temperatures generally increase the rates of both hydrolysis and condensation. researchgate.net

Steric and Inductive Effects : The nature of the organic group attached to the silicon atom plays a significant role. Bulky groups like 4-methylphenyl can sterically hinder the approach of reactants, slowing the reaction rate compared to smaller methoxy (B1213986) or ethoxy groups. unm.eduwiley-vch.de

Catalyst Type and Concentration : As discussed, both acid and base catalysts dramatically increase reaction rates compared to neutral conditions. unm.edu

Kinetic studies, often on simpler tetraalkoxysilanes, model the hydrolysis as a sequence of pseudo-first-order reactions. researchgate.net The condensation kinetics are more difficult to model due to the increasing number of different reactive species (monomers, dimers, oligomers) as the reaction progresses. bohrium.com The reaction mechanism can shift from being reaction-limited, where the chemical step is slowest, to diffusion-limited, where the rate is governed by the ability of clusters to move and collide. tue.nl

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |

|---|---|---|

| Increasing Temperature | Increases | Increases |

| Increasing Water Concentration | Increases (up to a point) | Can decrease if it promotes reverse reaction |

| Acid Catalyst (H⁺) | Increases significantly | Increases (less than base) |

| Base Catalyst (OH⁻) | Increases | Increases significantly |

| Steric Bulk of Aryl Group | Decreases | Decreases |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. For Tetrakis(4-methylphenyl) orthosilicate (B98303), these methods would probe the vibrations of the Si-O and C-O bonds of the silicate (B1173343) core, as well as the vibrations associated with the aromatic tolyl groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of Tetrakis(4-methylphenyl) orthosilicate would be expected to show characteristic absorption bands for its structural components. Key regions of interest would include the Si-O-C asymmetric stretching vibrations, typically strong and found in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H bending vibrations would be observed at lower wavenumbers. Vibrations corresponding to the C-C bonds within the aromatic rings and the methyl C-H bonds would also be present.

Table 1: Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 | Medium-Weak |

| C=C Aromatic Stretch | 1600-1450 | Medium |

| Si-O-C Asymmetric Stretch | 1100-1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

| Si-O Symmetric Stretch | ~800 | Medium |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the molecule, particularly the symmetric Si-O stretching mode, would be expected to produce a strong signal. The aromatic ring vibrations would also be Raman active and could provide information about the substitution pattern on the phenyl rings.

Table 2: Expected Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Si-O Symmetric Stretch | ~800 | Strong |

| C-CH₃ Stretch | 1200-1150 | Medium |

Note: This table is predictive and not based on experimental data.

Electronic Absorption and Emission Spectroscopy

These techniques provide insights into the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-methylphenyl (tolyl) groups. The central silicate core is not chromophoric in the UV-Vis range. One would expect to observe π → π* transitions characteristic of substituted benzene (B151609) rings, likely appearing as one or more absorption bands in the ultraviolet region, typically below 300 nm.

Fluorescence Spectroscopy

If the compound is fluorescent upon excitation at its absorption wavelengths, fluorescence spectroscopy could provide information about its excited states. The emission spectrum would be expected to be red-shifted (at a longer wavelength) compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would be key parameters in characterizing its emissive properties. Without experimental data, it is unknown if this compound fluoresces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the tolyl groups and the methyl protons. Due to the symmetry of the 4-methylphenyl group, the aromatic region would likely show a characteristic AA'BB' splitting pattern (two doublets). The methyl protons would appear as a singlet, integrating to 12 protons relative to the 16 aromatic protons.

¹³C NMR: The carbon NMR spectrum would show signals for the different carbon environments: the methyl carbon, the four distinct carbons of the aromatic ring (ipso, ortho, meta, para), and potentially the carbon attached to the oxygen.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would provide direct information about the silicon environment. A single resonance would be expected, confirming the presence of a single, symmetrical silicon center. The chemical shift would be characteristic of a tetra-alkoxy/aryloxy silane (B1218182).

Table 3: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | d | Aromatic protons (ortho to -O) |

| ¹H | ~6.8-7.2 | d | Aromatic protons (meta to -O) |

| ¹H | ~2.3 | s | Methyl protons (-CH₃) |

| ¹³C | ~150-160 | s | Aromatic C-O |

| ¹³C | ~130-140 | s | Aromatic C-CH₃ |

| ¹³C | ~129-131 | s | Aromatic CH (meta to -O) |

| ¹³C | ~120-122 | s | Aromatic CH (ortho to -O) |

| ¹³C | ~20-22 | s | Methyl carbon (-CH₃) |

| ²⁹Si | -70 to -90 | s | Si(OAr)₄ |

Note: This table is predictive and based on typical chemical shifts for similar structural motifs, not on experimental data for the target compound.

Proton (¹H) NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, the ¹H NMR spectrum is expected to be relatively simple and characteristic of the p-tolyl groups attached to the central silicon-oxygen core.

The spectrum would primarily feature signals corresponding to the aromatic protons of the four 4-methylphenyl groups and the protons of the methyl groups. Due to the symmetry of the molecule, the four p-tolyl groups are chemically equivalent.

Detailed Research Findings:

Aromatic Protons: The protons on the benzene rings of the p-tolyl groups would appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The para-substitution pattern would lead to a characteristic splitting pattern, often appearing as two distinct doublets. The protons ortho to the oxygen atom (H_a) would be expected to resonate at a slightly different chemical shift than the protons meta to the oxygen atom (H_b) due to the electronic influence of the silicate core.

Methyl Protons: The protons of the four methyl groups (-CH₃) are also chemically equivalent and would give rise to a single, sharp singlet in the aliphatic region of the spectrum. This signal would be expected to appear around δ 2.3 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H_a) | ~7.2 | Doublet |

| Aromatic (H_b) | ~7.0 | Doublet |

| Methyl (-CH₃) | ~2.3 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would complement the ¹H NMR data, confirming the presence and electronic environment of the different carbon atoms in the p-tolyl groups.

Detailed Research Findings:

Due to the molecule's symmetry, the spectrum would display a limited number of signals, each corresponding to a unique carbon environment within the 4-methylphenyl substituent.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the oxygen of the silicate core (ipso-carbon, C₁) would be the most deshielded. The other aromatic carbons (ortho-C₂, meta-C₃, and para-C₄) would resonate at characteristic chemical shifts.

Methyl Carbon: A single signal for the methyl carbon (-CH₃) would be observed in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C₁ (ipso) | ~150 |

| C₂ (ortho) | ~120 |

| C₃ (meta) | ~130 |

| C₄ (para) | ~135 |

| -CH₃ | ~21 |

Silicon-29 (²⁹Si) NMR Spectroscopy (Implied from general orthosilicate research)

Detailed Research Findings:

The chemical shift in ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon atom. For orthosilicates of the type Si(OR)₄, the ²⁹Si chemical shift is influenced by the electronic and steric properties of the 'R' group.

Expected Chemical Shift: For tetra-alkoxysilanes, the ²⁹Si chemical shifts typically fall within a range of -70 to -85 ppm. In tetra-aryloxysilanes, the presence of the aromatic rings generally leads to a downfield shift compared to their alkyl counterparts. Therefore, the ²⁹Si chemical shift for this compound is anticipated to be in a specific region characteristic of tetra-aryloxysilanes. The central silicon atom, being in a single chemical environment, would produce a sharp, single peak in the spectrum. The precise chemical shift provides a fingerprint for the Q⁰ (a silicon atom bonded to four bridging oxygens) environment in the orthosilicate structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Detailed Research Findings:

The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the sequential loss of the 4-methylphenyl groups.

Molecular Ion: The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₂₈H₂₈O₄Si.

Fragmentation Pathway: A common fragmentation pathway for similar tetra-substituted silanes involves the loss of one of the substituent groups to form a stable cation. Subsequent fragmentation could involve further losses of the p-tolyl groups or rearrangements. The fragmentation of protonated ortho silicates has been studied and can proceed via ion-neutral complex rearrangement mechanisms nih.gov.

Interactive Data Table: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z |

| [M]⁺ | 456.18 |

| [M - C₇H₇]⁺ | 365.11 |

| [M - OC₇H₇]⁺ | 349.12 |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. Both single-crystal and powder XRD methods can be applied to study solid materials like this compound.

Single-Crystal X-ray Diffraction (Applicable to related derivatives)

Single-crystal X-ray diffraction provides the most precise and detailed three-dimensional structural information, including bond lengths, bond angles, and crystallographic parameters. While a specific crystal structure for this compound may not be published, analysis of related derivatives provides valuable insights into the expected structural features researchgate.netmdpi.com.

Detailed Research Findings:

A single-crystal XRD study would reveal the precise arrangement of the four p-tolyl groups around the central silicon atom.

Molecular Geometry: The core of the molecule would consist of a central silicon atom tetrahedrally coordinated to four oxygen atoms. Each oxygen atom would, in turn, be bonded to a 4-methylphenyl group. The Si-O and O-C bond lengths and the Si-O-C and O-Si-O bond angles would be determined with high precision.

Crystal Packing: The analysis would also describe how the individual molecules pack together in the crystal lattice, including any intermolecular interactions that stabilize the crystal structure.

Powder X-ray Diffraction (Applicable to solid materials)

Powder X-ray diffraction (PXRD) is a rapid analytical technique used for phase identification of a crystalline material and can provide information on unit cell dimensions libretexts.org. It is particularly useful for characterizing bulk solid materials.

Detailed Research Findings:

The PXRD pattern of a crystalline powder of this compound would consist of a series of diffraction peaks at specific 2θ angles.

Fingerprint Identification: This pattern serves as a unique "fingerprint" for the crystalline phase of the compound. It can be used to confirm the identity of the synthesized material by comparing the experimental pattern to a reference pattern from a database or a simulated pattern from single-crystal data.

Phase Purity: PXRD is also instrumental in assessing the phase purity of a sample. The presence of peaks corresponding to impurities or other crystalline phases can be readily detected. For amorphous materials, a broad hump would be observed instead of sharp diffraction peaks.

Electron Microscopy for Morphology and Microstructure

Electron microscopy serves as a cornerstone for visualizing the morphology and microstructure of materials at high resolution. By utilizing electrons instead of light for imaging, these techniques offer significantly greater magnification and detail, providing invaluable insights into the physical characteristics of this compound.

Scanning Electron Microscopy (SEM/FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field-Emission Scanning Electron Microscopy (FE-SEM), are powerful techniques for examining the surface topography of a material. In the analysis of this compound, SEM would reveal the three-dimensional appearance of the bulk powder or crystalline structure.

FE-SEM, with its field-emission gun, provides clearer, less distorted images at much higher magnifications compared to traditional SEM. This would allow for the detailed observation of particle shape, size distribution, and surface texture. For instance, an FE-SEM analysis could determine whether the compound exists as amorphous aggregates, well-defined crystals, or another morphology. While specific research data on this compound is not available, a hypothetical analysis would likely focus on characterizing the regularity of crystal facets and the presence of any surface defects, which can influence the material's chemical reactivity and physical properties.

| Aggregation | Assessment of the degree to which primary particles clump together to form larger agglomerates. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of the internal structure of a material. To analyze this compound using TEM, a sample would need to be sufficiently thin to allow electrons to pass through it. This technique can reveal information about crystallography, defects, and the arrangement of atoms.

For a crystalline sample of this compound, TEM could be used to observe the lattice fringes, which correspond to the planes of atoms in the crystal. This allows for the direct measurement of interplanar spacing. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, could be used to determine the crystal structure and orientation of individual particles.

Surface Area and Porosity Analysis (e.g., BET method)

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of a material. This analysis is based on the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the total surface area.

For this compound, a BET analysis would quantify the exposed surface area per unit mass of the material. A high surface area might suggest the presence of fine particles or a porous structure, which could be significant for applications in catalysis or as an adsorbent.

Further analysis of the gas adsorption-desorption isotherm can provide information about the material's porosity, including the average pore size and pore volume distribution. This data is crucial for understanding how other molecules might interact with the material's surface and internal pore structure.

Hypothetical BET Surface Area Data for this compound:

| Parameter | Unit | Hypothetical Value | Significance |

|---|---|---|---|

| Specific Surface Area | m²/g | Low (< 10) | Indicates a non-porous material with relatively large particles. |

| Pore Volume | cm³/g | Low (< 0.05) | Suggests a lack of significant internal porosity. |

| Average Pore Diameter | nm | N/A | Not applicable for non-porous materials. |

Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR))

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly sensitive to paramagnetic centers, such as free radicals or transition metal ions.

In its pure, diamagnetic state, this compound would not be EPR active as it lacks unpaired electrons. However, EPR spectroscopy could be a valuable tool for studying defects, impurities, or changes in the electronic structure of the compound under certain conditions. For example, if the material is exposed to UV radiation or high-energy particles, paramagnetic radical species might be formed, which could be detected and characterized by EPR. The resulting EPR spectrum would provide information about the structure and environment of these radical centers.

This technique would be particularly relevant for investigating the degradation pathways of the material or its potential use in applications where radical intermediates are involved.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the calculation of a molecule's geometry and electronic properties with a favorable balance of accuracy and computational cost.

For Tetrakis(4-methylphenyl) orthosilicate (B98303), a DFT calculation would begin by optimizing the molecule's geometry to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. The central silicon atom is expected to adopt a tetrahedral geometry, bonded to four oxygen atoms, which in turn are linked to the 4-methylphenyl (p-tolyl) groups. DFT calculations can reveal subtle distortions from ideal tetrahedral symmetry caused by the steric bulk of the aryl groups. Such calculations are crucial for understanding the molecule's three-dimensional shape and stability. rsc.orgresearchgate.netarxiv.org

An illustrative summary of optimized geometric parameters that could be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) is presented below.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for Tetrakis(4-methylphenyl) orthosilicate from DFT. (Note: These are representative values for illustrative purposes.)

| Parameter | Value | Description |

|---|---|---|

| Si-O Bond Length | 1.65 Å | The distance between the central silicon and an oxygen atom. |

| O-Si-O Bond Angle | 109.5° | The angle between two oxygen atoms bonded to the central silicon. |

| Si-O-C Bond Angle | 125.0° | The angle at the linking oxygen atom. |

| C-C (Aromatic) Bond Length | 1.40 Å | The average bond length within the phenyl rings. |

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states. arxiv.orgnih.gov By simulating the absorption of photons, TD-DFT can predict the molecule's UV-Visible absorption spectrum.

The calculations would identify the key electronic transitions, their corresponding excitation energies, and their intensities (oscillator strengths). For this molecule, the primary electronic transitions are expected to be π → π* transitions localized on the aromatic 4-methylphenyl rings. TD-DFT can determine the precise wavelengths at which these absorptions occur and whether any charge-transfer character exists between the aryl groups and the central silicate (B1173343) core. researchgate.netresearchgate.net This information is vital for applications in optics and photonics.

Interactive Table 2: Illustrative TD-DFT Results for Major Electronic Transitions. (Note: These are hypothetical values for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|---|

| S₀ → S₁ | 4.50 | 275 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 4.65 | 266 | 0.21 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 4.80 | 258 | 0.08 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics Simulations (Applicable for studying aggregation or interactions)

While quantum mechanics describes the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. MD simulations model the atoms as classical particles moving according to a force field, which approximates the potential energy of the system. nih.gov

For this compound, MD simulations would be particularly useful for studying its behavior in a condensed phase, such as in a solvent or as part of a bulk material. scispace.com These simulations can predict how individual molecules interact with each other and with their environment. Key applications include studying the potential for molecular aggregation or self-assembly, driven by intermolecular forces like van der Waals interactions between the bulky phenyl groups. dlr.deresearchgate.netchemrxiv.org By analyzing the trajectories of thousands of molecules, MD can provide insights into the formation of clusters and the resulting morphology of the material on a nanoscale.

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure data obtained from DFT calculations can be further analyzed to derive a set of chemical reactivity descriptors. mdpi.comnih.gov These descriptors provide a quantitative measure of a molecule's reactivity and help predict its chemical behavior. longdom.orgscielo.org.mx

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors for this compound would characterize its potential role in chemical reactions, for example, as a stable matrix material or as a reactant in polymerization processes. researchgate.net

Interactive Table 3: Hypothetical Reactivity Descriptors from DFT Calculations. (Note: These are representative values for illustrative purposes.)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.8 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high electronic stability. |

| Ionization Potential (I) | 6.8 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.65 | Suggests high resistance to electronic change. |

| Electrophilicity Index (ω) | 1.55 | Moderate ability to act as an electrophile. |

Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest-energy path from reactants to products. A key application for this compound would be to model its hydrolysis—the reaction with water that cleaves the silicon-oxygen-carbon (Si-O-C) bonds. umn.edu

Using DFT, one could model the step-by-step mechanism of hydrolysis. psu.eduresearchgate.net This involves locating the transition state for each step of the reaction, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. Such an analysis would reveal which of the four ester linkages is likely to hydrolyze first and provide a detailed understanding of the catalytic or non-catalytic cleavage process. nih.gov

Predictive Modeling of Material Properties and Interactions

The ultimate goal of computational modeling is often to predict the macroscopic properties of materials based on their molecular structure. The data generated from quantum chemical and molecular dynamics studies of this compound can serve as input for larger-scale models or machine learning algorithms to predict bulk properties. researchgate.netresearchgate.net

For instance, the calculated molecular polarizability from DFT could be used in models like the Clausius-Mossotti relation to estimate the dielectric constant of a material composed of these molecules. ucdavis.edu Similarly, results from MD simulations on the packing and interaction of molecules can inform predictions of mechanical properties like bulk modulus or thermal properties. rsc.org This predictive capability is essential for the rational design of new materials, allowing for the in-silico screening of molecules for specific applications, such as low-dielectric constant materials in microelectronics or as stable host matrices in optical devices. nih.gov

Applications in Functional Materials Development

Precursors for Advanced Silica-Based Nanomaterials

The sol-gel process, which involves the hydrolysis and condensation of silicon alkoxides, is a versatile method for producing silica-based nanomaterials with controlled size, shape, and porosity. The organic groups of the precursor can influence the rate of these reactions and the morphology of the final product.

The synthesis of monodisperse (uniformly sized) silica (B1680970) nanoparticles is often achieved through the Stöber method, where a silicon alkoxide is hydrolyzed in an alcohol solution with a catalyst, typically ammonia. The choice of alkoxide precursor can affect the particle size and distribution. While TEOS is commonly used, a precursor like Tetrakis(4-methylphenyl) orthosilicate (B98303) could potentially offer different hydrolysis rates due to the steric hindrance and electronic effects of the p-tolyl groups, which might be leveraged to control particle growth.

Mesoporous silica, characterized by pores with diameters between 2 and 50 nanometers, is typically synthesized using a surfactant or other templating agent to direct the formation of the porous structure. The interaction between the silica precursor and the template is crucial for creating a well-ordered porous network. The aromatic nature of the 4-methylphenyl groups in Tetrakis(4-methylphenyl) orthosilicate could lead to different interactions with templating agents compared to the ethyl groups of TEOS, potentially influencing the resulting pore structure and surface properties of the mesoporous silica.

Core-shell nanoparticles, consisting of a core of one material and a shell of another, and hollow silica spheres are valuable for applications in catalysis, drug delivery, and photonics. The synthesis of a silica shell onto a core particle is typically achieved by the controlled hydrolysis and condensation of a silicon alkoxide on the core's surface. The larger size of the 4-methylphenyl groups in this compound compared to ethyl groups could potentially influence the packing density and uniformity of the resulting silica shell.

The formation of hollow silica spheres often involves the use of a template that is later removed, for instance, by calcination or solvent extraction. The properties of the silica shell, such as its thickness and porosity, are critical for the integrity and functionality of the hollow spheres. The use of this compound as a precursor could potentially affect these shell properties.

Aerogels and xerogels are highly porous, low-density materials with large surface areas, produced through sol-gel processing followed by specific drying methods. The choice of precursor can impact the final properties of these materials, including their mechanical strength and thermal conductivity. The organic groups from the precursor can be incorporated into the gel network, modifying its properties. While specific research on this compound in this context is not available, the incorporation of aromatic groups could potentially enhance the mechanical properties or modify the surface chemistry of the resulting aerogels and xerogels.

Hybrid Inorganic-Organic Composites

Hybrid inorganic-organic composites combine the properties of both inorganic and organic components at the nanoscale, leading to materials with enhanced or novel functionalities.

Functionalized mesoporous organosilicas are a class of hybrid materials where organic functional groups are an integral part of the silica framework. These materials are synthesized using organosilane precursors that contain one or more silicon-carbon bonds. While this compound is an orthosilicate and not an organosilane in the strictest sense (as the organic groups are attached via an oxygen atom), its use in co-condensation with organosilanes could introduce aromatic functionalities into the walls of the mesoporous material. This could be a route to tailor the surface properties, such as hydrophobicity and adsorptive capabilities, of the resulting organosilica.

Advanced Coatings and Thin Films for Specialized Functions6.3.1. Optoelectronics Applications6.3.2. Barrier and Protective Coatings

Without verifiable research and data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the catalytic roles and applications of the chemical compound “this compound” that corresponds to the detailed outline provided.

Extensive searches for this specific compound in the context of heterogeneous catalysis, catalyst supports, zeolite synthesis, organosilica systems, and specific organic transformations such as Knoevenagel condensation and transesterification did not yield relevant research findings. The scientific literature is rich with information on related silicon-containing compounds, most notably Tetraethyl orthosilicate (TEOS), which is commonly used as a silica precursor in the applications mentioned in the outline. However, data focusing solely on this compound is not present in the indexed literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. The provided outline may pertain to research that is not in the public domain or may involve a different chemical compound.

Catalytic Roles and Catalyst Support Applications

Photocatalysis and Environmental Remediation Applications

Based on a comprehensive review of available scientific literature, there is currently no documented research or data detailing the application of Tetrakis(4-methylphenyl) orthosilicate (B98303) in the fields of photocatalysis or environmental remediation. Searches of scientific databases and chemical literature did not yield any studies that investigate or report on the use of this specific compound as a photocatalyst, a catalyst support in photocatalytic processes, or in any other capacity for environmental remediation.

While other organosilicate and silicon-based materials have been explored for such applications, the specific properties and potential catalytic or photocatalytic activity of Tetrakis(4-methylphenyl) orthosilicate remain uninvestigated in the public domain. Consequently, no data tables or detailed research findings on its efficacy, mechanisms, or potential in degrading pollutants or other environmental remediation efforts can be provided.

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of tetra-aryl orthosilicates often involves the reaction of a silicon precursor, such as silicon tetrachloride or a tetraalkyl orthosilicate (B98303) (e.g., tetraethyl orthosilicate), with an aryl Grignard or organolithium reagent. nih.govgelest.com However, these methods can be hampered by challenges in controlling the degree of arylation, leading to a mixture of mono-, di-, tri-, and the desired tetra-arylated products. nih.govacs.orgresearchgate.net The future of synthesizing Tetrakis(4-methylphenyl) orthosilicate with high purity and yield lies in developing more refined and selective methodologies.

Emerging strategies focus on transition-metal-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-silicon bonds in arylsilane synthesis. organic-chemistry.orgresearchgate.net Catalysts based on palladium, nickel, or copper could enable the direct and controlled coupling of a 4-methylphenyl source with a silicon precursor. organic-chemistry.orgrsc.org These methods promise higher selectivity, milder reaction conditions, and greater tolerance for other functional groups, potentially streamlining the synthesis.

Another frontier is the exploration of flow chemistry and microwave-assisted synthesis. mdpi.com These technologies can significantly reduce reaction times, improve yields, and offer better control over reaction parameters compared to conventional batch processing. By precisely managing temperature, pressure, and reagent mixing at the microscale, these techniques could optimize the selective formation of the target compound.

| Method | Precursors | Catalyst/Conditions | Key Advantages | Challenges |

| Traditional Grignard | Silicon Tetrachloride, 4-methylphenylmagnesium bromide | Diethyl ether or THF solvent nih.gov | Readily available reagents | Poor selectivity, formation of byproducts nih.govacs.org |

| Catalytic Cross-Coupling | Silane (B1218182) precursor, Aryl halide | Palladium or Nickel catalyst organic-chemistry.org | High selectivity, mild conditions | Catalyst cost and sensitivity |

| Microwave-Assisted | As above | Microwave irradiation mdpi.com | Rapid reaction times, higher yields | Specialized equipment, scalability |

| Flow Chemistry | As above | Continuous flow reactor | Precise control, enhanced safety | High initial setup cost |

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of the reaction mechanism is paramount for optimizing any synthetic process. For the synthesis of this compound via the Grignard route, the pathway involves the sequential nucleophilic attack of the 4-methylphenyl Grignard reagent on the electrophilic silicon center of the silicate (B1173343) precursor. gelest.comresearchgate.net However, the precise kinetics and the influence of intermediates, such as magnesium alkoxides, are complex and not fully elucidated for tetra-arylation.

Future research will likely employ advanced in situ monitoring techniques to gain deeper mechanistic insights. Real-time analysis using methods like infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. nih.govacs.orgacs.org This data allows for the development of detailed kinetic models, helping to identify rate-limiting steps and conditions that favor the formation of the desired tetrasubstituted product over partially substituted intermediates.

Furthermore, computational chemistry offers a powerful tool for mapping reaction energy profiles. rsc.org Theoretical studies can model the transition states of each substitution step, providing insights into the steric and electronic factors that govern the reaction's selectivity and efficiency. Understanding these factors is crucial for rationally designing improved catalytic systems or reaction conditions.

Proposed Mechanistic Steps (Grignard Route):

First Substitution: The 4-methylphenyl Grignard reagent attacks the silicon center of a precursor like tetraethyl orthosilicate, displacing one ethoxy group.

Second Substitution: A second molecule of the Grignard reagent attacks the resulting triethoxy(4-methylphenyl)silane. This step is typically faster than the first.

Third & Fourth Substitutions: Subsequent attacks occur to form the di- and tri-substituted intermediates before the final product, this compound, is achieved. Controlling the stoichiometry and reaction conditions is critical to drive the reaction to completion without stalling at intermediate stages. nih.govresearchgate.net

Multidisciplinary Applications Beyond Current Scope

While the direct applications of this compound are still under exploration, its unique structure—a rigid tetrahedral core functionalized with aromatic groups—suggests significant potential in advanced materials science. Arylsilanes and siloxanes are already recognized for their excellent thermal stability, chemical resistance, and unique optoelectronic properties. researchgate.netrsc.org

One of the most promising areas is in organic electronics , particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The tetrahedral silicon core effectively isolates the electronic properties of the four aryl arms, preventing intermolecular interactions that can quench luminescence in the solid state. rsc.org This makes molecules like this compound potential candidates for host materials in phosphorescent OLEDs, where their high triplet energy levels are a critical requirement.

Another potential application is in the formulation of high-refractive-index polymers and coatings . The presence of multiple aromatic rings in a compact, well-defined structure can significantly increase the refractive index of a material, a desirable property for optical lenses, anti-reflective coatings, and encapsulants for LEDs.

Furthermore, the compound could serve as a precursor for creating highly specific nanoporous materials . Through processes like sol-gel chemistry, the organic groups could be selectively removed after polymerization, leaving behind a porous silica (B1680970) structure with cavities templated by the original 4-methylphenyl groups. Such materials could have applications in catalysis, separation, and sensing.

| Potential Application Area | Key Property of this compound | Enabling Function |

| Organic Electronics (OLEDs) | Rigid tetrahedral core, high triplet energy rsc.org | Host material for phosphorescent emitters, preventing aggregation quenching. |

| Advanced Optics | High density of aromatic groups | High refractive index for lenses and coatings. |

| Nanoporous Materials | Defined molecular structure | Precursor for creating templated porous silica for catalysis or separations. mdpi.com |

| Hybrid Materials | Organic functionality on an inorganic silicate core zairyo.org | Building block for organic-inorganic hybrid polymers with enhanced thermal stability. |

Advanced Theoretical Predictions and Experimental Validation in Material Design

The modern materials science paradigm increasingly relies on computational modeling to predict material properties before undertaking costly and time-consuming experimental synthesis. mit.edumit.edu This in silico approach is particularly valuable for designing molecules like this compound for specific applications.

Using Density Functional Theory (DFT) and other quantum chemical methods, researchers can predict a wide range of properties for the molecule. mdpi.commdpi.com These include its electronic structure (such as the HOMO-LUMO gap, which is crucial for electronic applications), optical properties (refractive index, absorption spectra), and thermal stability. These theoretical predictions can guide synthetic efforts by identifying the most promising molecular designs. For instance, computational screening could assess how modifying the aryl group (e.g., changing the position or type of substituent) would tune the electronic properties for a specific OLED application.

The synergy between theory and experiment is a feedback loop. Theoretical predictions guide experimentalists toward the most promising materials. nih.gov Subsequently, the experimental characterization of the synthesized compound provides real-world data that is used to refine and validate the computational models, improving their predictive accuracy for future designs. This integrated approach accelerates the discovery and optimization of new materials. youtube.commaterialsdesign.com

| Predicted Property (via DFT) | Implication for Material Design | Experimental Validation Technique |

| HOMO/LUMO Energy Levels | Determines suitability as a host or transport material in OLEDs. mdpi.com | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Triplet State Energy | Critical for use as a host for phosphorescent emitters. | Phosphorescence Spectroscopy at low temperature |

| Refractive Index | Predicts performance in optical applications. | Ellipsometry |

| Thermal Decomposition Temp. | Indicates stability for high-temperature processing and device lifetime. | Thermogravimetric Analysis (TGA) |

By leveraging these emerging frontiers, the scientific community can unlock the full potential of this compound and related compounds, paving the way for innovations in materials science and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrakis(4-methylphenyl) orthosilicate, and how can purity be optimized?

- Methodology : A modified sol-gel process or nucleophilic substitution under anhydrous conditions is typically employed. For example, orthosilicate derivatives (e.g., tetrakis(2-ethylhexyl) orthosilicate) are synthesized by reacting silicon tetrachloride with the corresponding alcohol (e.g., 4-methylphenol) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via vacuum distillation or column chromatography (using silica gel and non-polar solvents) is critical to achieve >95% purity .

- Characterization : Confirm molecular structure using and NMR to verify substitution patterns and silicon bonding. Mass spectrometry (MS) and elemental analysis further validate stoichiometry .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- UV-Vis and Fluorescence Spectroscopy : Useful for studying electronic transitions and aggregation behavior, particularly if the compound exhibits AIE (Aggregation-Induced Emission) properties similar to tetrakis(4-methylphenyl)ethylene .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry and packing arrangement. For orthosilicate derivatives, monoclinic or tetragonal crystal systems are common, with lattice parameters refined using software like SHELXL .

Advanced Research Questions

Q. How can conflicting data in skin sensitization assays for orthosilicate derivatives be resolved?

- Case Study : Tetrakis(2-ethylbutyl) orthosilicate showed false-negative results in h-CLAT (Human Cell Line Activation Test) due to insolubility in validated solvents (saline/DMSO). Testing in ethanol at 500 µM circumvented this but required adjustments for Log Kow > 6.01 (indicative of high lipid solubility and potential membrane partitioning artifacts) .

- Methodological Adjustments :

- Use alternative solvents (e.g., ethanol) with OECD Test Guideline 442E compliance.

- Validate results with complementary assays (e.g., LLNA BrdU-ELISA) to assess irritation-confounded sensitization signals. For example, an SI (Stimulation Index) of 4.9 at 50% concentration may require dose-response modeling (EC = 15.5%) to distinguish sensitization from irritation .

Q. What strategies mitigate solubility challenges in toxicity testing for hydrophobic orthosilicate compounds?

- Solubility Enhancement : Use co-solvents (e.g., DMSO-ethanol mixtures) or surfactants (e.g., Tween-80) to improve aqueous dispersion. For example, GARD™skin assays for tetrakis(2-ethylbutyl) orthosilicate used ethanol-based solubilization but required post-hoc genomic analysis to confirm dendritic cell activation .

- Analytical Validation : Quantify free compound concentration in solution via HPLC-UV or LC-MS to ensure sufficient bioavailability for reactivity assays (e.g., DPRA) .

Q. How can aggregation-induced emission (AIE) properties of orthosilicate derivatives be exploited in material science applications?

- Design Principles : Functionalize the orthosilicate core with AIE-active moieties (e.g., tetraphenylethylene groups). For instance, tetrakis(4-methylphenyl)ethylene exhibits strong AIE due to restricted intramolecular rotation in aggregated states .

- Experimental Optimization : Tune solvent polarity during synthesis (e.g., THF/water mixtures) to control aggregate size and fluorescence quantum yield. Characterize using dynamic light scattering (DLS) and fluorescence lifetime imaging (FLIM) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental toxicity data?

- Example : QSAR models predicted low protein binding (KE1) for tetrakis(2-ethylbutyl) orthosilicate, but DPRA (Direct Peptide Reactivity Assay) showed peptide depletion inconsistencies due to precipitation.

- Resolution :

- Perform solubility-adjusted reactivity assays.

- Cross-validate with in vitro assays (e.g., GARD™skin) and in vivo data (e.g., LLNA). OECD TG 442C recommends against relying solely on negative DPRA results for hydrophobic substances .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.